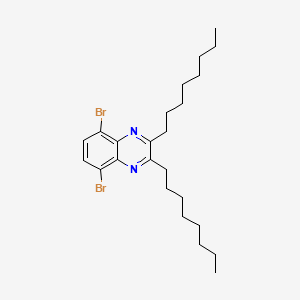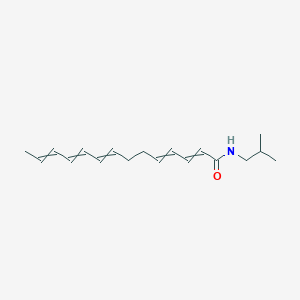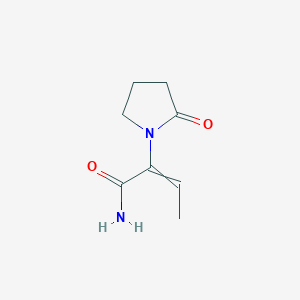
Molybdo(VI)phosphoric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a yellow-green compound that is freely soluble in water and polar organic solvents such as ethanol . This compound is widely used in various fields, including chemistry, biology, and industry, due to its unique properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdo(VI)phosphoric acid can be synthesized by reacting ammonium molybdate with phosphoric acid under acidic conditions. The reaction typically involves dissolving ammonium molybdate in water, followed by the addition of phosphoric acid. The mixture is then heated to promote the formation of the heteropoly acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Molybdo(VI)phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions. It is a strong oxidizing agent and can be reduced to form molybdenum blue in the presence of reducing agents .
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds, such as phenolics and hydrocarbons, under acidic conditions.
Reduction: It can be reduced by conjugated unsaturated compounds, leading to the formation of molybdenum blue.
Acid-Catalyzed Reactions: It is used as a catalyst in acid-catalyzed reactions, such as the Skraup reaction for the synthesis of substituted quinolines.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, the oxidation of phenolics results in the formation of quinones, while the reduction of this compound leads to molybdenum blue .
Applications De Recherche Scientifique
Molybdo(VI)phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions.
Industry: this compound is used as a catalyst precursor in the oxidation of dibenzothiophenes in diesel fuels.
Mécanisme D'action
The mechanism by which molybdo(VI)phosphoric acid exerts its effects is primarily through its strong oxidizing properties. It can accept multiple electrons, making it an effective oxidizing agent. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparaison Avec Des Composés Similaires
Phosphotungstic Acid: Another heteropolymetalate with similar properties and applications.
Folin-Ciocalteu Reagent: A mixture of phosphomolybdic and phosphotungstic acids used for the determination of phenolic content in various samples.
Uniqueness: Molybdo(VI)phosphoric acid is unique due to its specific combination of molybdenum and phosphorus, which imparts distinct chemical properties. Its ability to form molybdenum blue upon reduction is a characteristic feature that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
H3Mo12O40P-72 |
|---|---|
Poids moléculaire |
1825.4 g/mol |
Nom IUPAC |
molybdenum;oxygen(2-);phosphoric acid |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;36*-2 |
Clé InChI |
FEFSFHGZSNHJEL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].OP(=O)(O)O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)

![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)

![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13385214.png)
![Benzene, 1-ethenyl-3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13385220.png)



![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)
